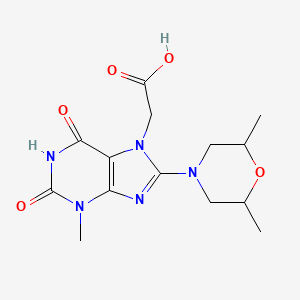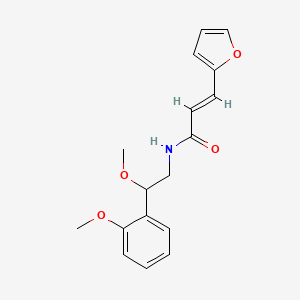
3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorophenyl and pyrazole derivatives involves intricate chemical reactions, aiming for high yields and structural specificity. For instance, compounds with similar frameworks have been synthesized through targeted chemical reactions, ensuring high purity and structural integrity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of analogous compounds has been characterized through techniques like X-ray diffraction, demonstrating specific geometrical conformations and intermolecular interactions. These studies highlight the planarity of certain molecular portions and the perpendicular orientation of fluorophenyl groups relative to the core structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical properties of similar compounds include reactivity towards nucleophilic substitution and ability to form stable crystalline structures. These properties are crucial for the compound's synthesis and potential applications in various chemical domains (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of related compounds have been thoroughly investigated. These studies are essential for understanding the material's behavior under different conditions and for applications in materials science (Sagar et al., 2017).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are integral to the compound's applications in synthesis and its potential as a precursor for more complex molecules. Investigations into related compounds have shed light on these aspects through detailed chemical analysis (Ryu et al., 2014).
Aplicaciones Científicas De Investigación
Cytochrome P450 Isoform Inhibition
Cytochrome P450 enzymes are crucial for drug metabolism, and selective inhibitors help in understanding their role in drug-drug interactions. Compounds similar to the specified chemical, due to their structural diversity, are studied for their potential as selective inhibitors of P450 isoforms. This understanding aids in predicting potential drug interactions in a clinical setting (Khojasteh et al., 2011).
MAP Kinase Inhibition for Anti-inflammatory Applications
Compounds with a substituted imidazole scaffold, akin to the one described, are identified as selective inhibitors of the p38 MAP kinase, a target for inflammatory diseases. Such inhibitors offer a promising route for the development of new anti-inflammatory drugs by hindering cytokine release triggered by the kinase (Scior et al., 2011).
Chemotherapy and Antifungal Agents
Derivatives of pyrazole and pyridine are explored for their antifungal and chemotherapeutic applications. The structural features of these compounds enable them to target specific biological pathways, offering a path for the development of new treatments for diseases like cancer and fungal infections (Kaddouri et al., 2022).
Organic Synthesis and Catalysis
The versatility of compounds containing pyrazole, pyridine, and other heterocyclic moieties is well-documented in their use as intermediates in organic synthesis. These compounds facilitate the development of novel catalysts and synthetic pathways, contributing significantly to the field of synthetic chemistry (Petzold-Welcke et al., 2014).
Drug Development and Medicinal Chemistry
Compounds structurally related to the one are instrumental in drug development, particularly for their roles as enzyme inhibitors, receptor antagonists, or agents with specific biological activities. This includes their use in exploring treatments for conditions like hypertension, cancer, and neurodegenerative diseases (Asif, 2014).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-24-13-17(12-23-24)16-8-14(9-21-11-16)10-22-19(25)7-6-15-4-2-3-5-18(15)20/h2-5,8-9,11-13H,6-7,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMXUMIHUJYHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


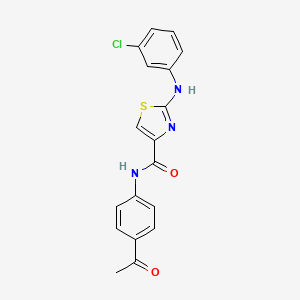
![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2485168.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)
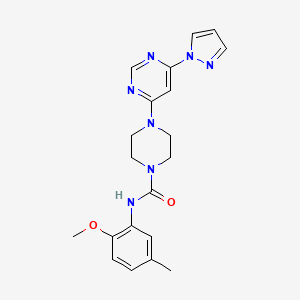
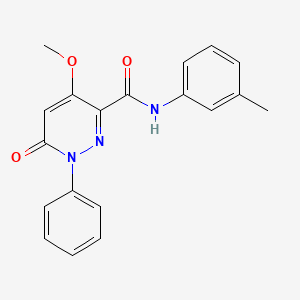

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

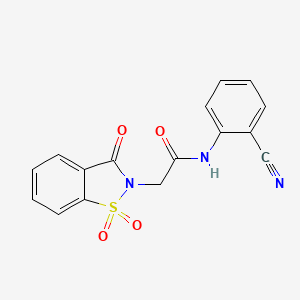
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)
